Product packaging for Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu(Cat. No.:CAS No. 340682-40-8)

Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu

Cat. No.: B12777878
CAS No.: 340682-40-8
M. Wt: 1171.3 g/mol
InChI Key: HSQRWQKEMBPHOQ-PHACCDQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu is a synthetic peptide provided for research purposes. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. The specific biological activity, mechanism of action, and primary research applications for this peptide are currently not detailed in the scientific literature. Researchers are encouraged to conduct their own characterization studies to investigate its potential functions, which may include exploring its role as a substrate for enzyme assays , its binding affinity to specific receptors, or its structural properties in protein-protein interaction studies. Further investigation is required to determine this compound's full research value.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H82N14O13 B12777878 Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu CAS No. 340682-40-8

Properties

CAS No.

340682-40-8

Molecular Formula

C57H82N14O13

Molecular Weight

1171.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C57H82N14O13/c1-30(2)21-38(68-55(81)47(32(5)6)70-48(74)37(58)26-45(59)72)50(76)66-41(25-36-28-61-29-62-36)53(79)65-39(23-34-15-10-8-11-16-34)51(77)64-40(24-35-17-12-9-13-18-35)52(78)67-42(27-46(60)73)49(75)63-33(7)56(82)71-20-14-19-44(71)54(80)69-43(57(83)84)22-31(3)4/h8-13,15-18,28-33,37-44,47H,14,19-27,58H2,1-7H3,(H2,59,72)(H2,60,73)(H,61,62)(H,63,75)(H,64,77)(H,65,79)(H,66,76)(H,67,78)(H,68,81)(H,69,80)(H,70,74)(H,83,84)/t33-,37-,38-,39-,40-,41-,42-,43-,44-,47-/m0/s1

InChI Key

HSQRWQKEMBPHOQ-PHACCDQDSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)N

Origin of Product

United States

Primary Structure Elucidation and Analysis of Asn Val Leu His Phe Phe Asn Ala Pro Leu

Methodologies for Amino Acid Sequence Determination

The precise ordering of the ten amino acids in Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu can be elucidated using established protein chemistry techniques.

Edman degradation is a classic and highly precise method for determining the N-terminal amino acid sequence of a peptide. metwarebio.com Developed by Pehr Edman, this technique involves a stepwise process of labeling and cleaving the N-terminal amino acid residue without disrupting the peptide bonds between the other amino acids. wikipedia.org The process relies on the reaction of the N-terminal amino group with phenyl isothiocyanate (PITC) under basic conditions. metwarebio.comlibretexts.org Subsequent treatment with a strong anhydrous acid, such as trifluoroacetic acid, cleaves the N-terminal residue as a thiazolinone derivative. libretexts.orgehu.eus This derivative is then converted to a more stable phenylthiohydantoin (PTH)-amino acid, which can be identified by chromatography. ehu.eus

The cycle is repeated on the shortened peptide, allowing for the sequential identification of each amino acid from the N-terminus. metwarebio.comlibretexts.org Modern automated sequenators can accurately sequence up to 30-50 residues with high efficiency, making this method well-suited for a peptide of this length. wikipedia.orglibretexts.org For the peptide this compound, the Edman degradation process would proceed through ten cycles, identifying Asparagine in the first cycle, Valine in the second, and so on, until Leucine (B10760876) is identified in the final cycle.

It is important to note that Edman degradation has limitations. It is ineffective if the N-terminus is chemically modified and may stop if non-α-amino acids are present. wikipedia.org

Mass spectrometry (MS) has become an indispensable and highly sensitive tool for peptide and protein analysis, including de novo sequencing. biognosys.comnih.gov Unlike Edman degradation, MS can often handle complex mixtures and post-translationally modified peptides. biognosys.comnih.gov

For sequencing, the peptide is first ionized, commonly using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption ionization (MALDI). libretexts.org The ionized peptide is then introduced into a mass spectrometer, which measures its mass-to-charge ratio (m/z). biognosys.com To determine the sequence, tandem mass spectrometry (MS/MS) is employed. In this process, the peptide ions of a specific m/z are selected and fragmented through collision-induced dissociation (CID). uci.edu This fragmentation primarily occurs along the peptide backbone, generating a series of fragment ions. uci.edu

The two main types of fragment ions are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). uci.edu The mass difference between consecutive ions in the b-series or y-series corresponds to the mass of a specific amino acid residue, allowing the sequence to be pieced together. Advanced software can then be used to interpret the fragmentation pattern and deduce the amino acid sequence. uci.educreative-proteomics.com This approach is rapid and can provide sequence information from very small sample amounts. libretexts.org

Genetic Encoding and Biosynthetic Implications of the Amino Acid Sequence

Peptides are synthesized in vivo through the process of translation, where the genetic information encoded in messenger RNA (mRNA) is converted into an amino acid sequence. youtube.com The genetic code dictates the correspondence between the nucleotide triplets (codons) in mRNA and the 20 standard amino acids. hgvs.org

The biosynthesis of a peptide like this compound begins with the transcription of a DNA sequence into mRNA. youtube.com This mRNA molecule is then read by a ribosome, which facilitates the step-by-step addition of amino acids to a growing polypeptide chain. nih.gov Each amino acid in the sequence is specified by one or more codons.

Below is a table detailing the amino acids in the peptide and their corresponding mRNA codons.

Amino AcidThree-Letter CodeOne-Letter CodePossible mRNA Codons hgvs.org
AsparagineAsnNAAU, AAC
ValineValVGUU, GUC, GUA, GUG
LeucineLeuLUUA, UUG, CUU, CUC, CUA, CUG
HistidineHisHCAU, CAC
PhenylalaninePheFUUU, UUC
Alanine (B10760859)AlaAGCU, GCC, GCA, GCG
ProlineProPCCU, CCC, CCA, CCG

The specific sequence of codons on the mRNA molecule determines the final primary structure of the peptide. The process of peptide synthesis involves three main repeating reactions: deprotection, preparation for adding the next amino acid, and the coupling reaction that forms the peptide bond. nih.gov While proteins are typically synthesized from the N-terminus to the C-terminus in biological systems, chemical peptide synthesis often proceeds in the opposite direction, from the C-terminus to the N-terminus. wikipedia.orgbachem.com

Comparative Sequence Analysis with Known Peptides and Protein Domains

To infer potential functions or evolutionary relationships of the peptide this compound, its sequence can be compared against databases of known protein and peptide sequences.

A primary tool for this analysis is the Basic Local Alignment Search Tool (BLAST). nih.gov BLAST compares a query sequence against a sequence database to identify regions of local similarity, which can suggest functional or evolutionary relationships between sequences. nih.govuvm.edu A BLASTp search, which compares a protein query to a protein database, would be appropriate for this peptide.

Running a BLASTp search with the sequence "NVLHF FNA PL" would reveal if this exact sequence or highly similar sequences exist in known proteins. The results would indicate the degree of identity and the context in which similar sequences are found (e.g., within a larger protein, in a specific organism). For example, a search might reveal that this peptide sequence is part of a larger protein, such as the ribosomal protein S16 from Escherichia coli, which contains the sequence fragment "Phe-Phe-Asn-Pro-Ile-Ala". nih.gov The significance of any match is evaluated by a statistical value (E-value), which indicates the likelihood of the match occurring by chance. nih.gov

Short, conserved sequence patterns, or motifs, often correspond to functionally important regions of proteins. nih.gov These motifs can be involved in binding, catalytic activity, or structural roles. bu.edu Various computational tools and databases, such as PROSITE and Pfam, are used to identify known motifs within a peptide sequence. nih.gov

Role of Individual Amino Acid Residues within the Decapeptide Sequence

The arrangement and properties of the amino acids in the chain dictate the peptide's physicochemical characteristics. britannica.com The side chains of these residues, with their varying polarity, size, and charge, influence how the peptide folds and interacts with its environment. libretexts.org

Asparagine (Asn) Residue Contributions

Asparagine (Asn) appears at two positions in the decapeptide: the N-terminus (position 1) and position 7. Asparagine is a polar, hydrophilic amino acid. Its side chain contains a carboxamide group that can participate in hydrogen bonding. youtube.com This ability is crucial for forming and stabilizing protein structures, such as turns and loops. wikipedia.orgbyjus.com Specifically, asparagine residues are often found capping the ends of alpha-helices and in turn motifs within beta-sheets. youtube.comwikipedia.org

In this peptide, the two Asn residues can form hydrogen bonds with water, enhancing the peptide's solubility, or with other residues within the chain, influencing its three-dimensional conformation. youtube.com Asparagine also serves as a primary site for N-linked glycosylation, a process where carbohydrate chains are attached, which is critical for protein folding, stability, and function. wikipedia.orgpatsnap.com

Valine (Val) Residue Contributions

Valine (Val), located at position 2, is a non-polar, hydrophobic amino acid. wikipedia.org It is classified as a branched-chain amino acid (BCAA) due to its isopropyl side chain. numberanalytics.com This bulky, non-polar side chain contributes to the hydrophobic core of proteins, driving the folding process to shield it from the aqueous environment. numberanalytics.comyoutube.com

The presence of Valine in the peptide sequence promotes hydrophobic interactions, which are critical for stabilizing the peptide's structure. numberanalytics.com Its branched structure can also influence the flexibility and dynamics of the peptide chain, affecting its ability to bind to other molecules. numberanalytics.com Valine is essential for muscle metabolism, tissue repair, and maintaining nitrogen balance. youtube.comclevelandclinic.org

Leucine (Leu) Residue Contributions

Leucine (Leu) is found at positions 3 and 10 (the C-terminus). Like valine, leucine is a non-polar, hydrophobic, and branched-chain amino acid. wikipedia.org It is known to be a strong promoter of alpha-helix formation in proteins. nih.gov The hydrophobic nature of leucine is a significant driving force in protein folding and stability. google.com

Histidine (His) Residue Contributions

Histidine (His) is present at position 4. It is a unique amino acid with an imidazole (B134444) side chain that can act as both a proton donor and acceptor at physiological pH. arizona.eduoup.com This property allows histidine to play a crucial role in the catalytic sites of many enzymes. arizona.edunih.gov

The imidazole ring of histidine can be positively charged or neutral, making it highly versatile in electrostatic and hydrogen-bonding interactions. arizona.eduyoutube.com This versatility allows it to participate in metal ion binding, such as in hemoglobin, and to help stabilize the folded structures of proteins. arizona.edu In the context of this decapeptide, the His residue could be a key site for functional activity, potentially involved in catalysis or binding to metal ions or other charged molecules. creative-peptides.com

Phenylalanine (Phe) Residue Contributions

A notable feature of this peptide is the tandem Phenylalanine (Phe) residues at positions 5 and 6. Phenylalanine is a non-polar, hydrophobic amino acid with a large, aromatic benzyl (B1604629) side chain. usc.educreative-peptides.com Its aromatic ring is responsible for its significant hydrophobicity and its ability to participate in stacking interactions (π-π interactions) with other aromatic residues. russelllab.org

These stacking interactions, particularly from the adjacent Phe-Phe sequence, can strongly stabilize the peptide's structure. usc.edu The hydrophobic nature of phenylalanine means it is often buried within a protein's core, away from water. russelllab.org While generally non-reactive, the phenylalanine side chain can be important for recognizing and binding hydrophobic ligands. russelllab.org It is also a precursor for another amino acid, tyrosine, and for important neurotransmitters. usc.edu

Alanine (Ala) Residue Contributions

Alanine (Ala), at position 8, is the second smallest amino acid and is non-polar and hydrophobic. jpt.comwikipedia.org Its small methyl side chain allows for tight packing within protein structures without causing steric hindrance. jpt.com Alanine has a high propensity to form alpha-helices. youtube.com

Compound and Amino Acid Properties

NameSequence/AbbreviationSide Chain TypeKey Contributions
Decapeptide This compoundMixedOverall structure and function determined by the combination of its residues.
Asparagine Asn / NPolar, UnchargedHydrogen bonding, structural turns, potential for N-linked glycosylation. wikipedia.org
Valine Val / VNon-polar, Aliphatic (BCAA)Hydrophobic interactions, structural stability, protein folding. numberanalytics.com
Leucine Leu / LNon-polar, Aliphatic (BCAA)Hydrophobic core formation, alpha-helix propensity, protein stability. nih.gov
Histidine His / HBasic, Positively Charged (at physiological pH)Catalysis, metal ion binding, proton donor/acceptor, electrostatic interactions. arizona.edunih.gov
Phenylalanine Phe / FNon-polar, AromaticHydrophobic interactions, π-π stacking, structural stability. usc.edurusselllab.org
Alanine Ala / ANon-polar, AliphaticHydrophobic packing, alpha-helix formation, structural support. jpt.comyoutube.com
Proline Pro / PNon-polar, AliphaticInduces kinks/turns in peptide chains, provides structural rigidity.

Proline (Pro) Residue Contributions

Proline is distinct among the 20 common amino acids because its side chain is a cyclic structure that bonds back to the backbone nitrogen atom. researchgate.net This creates a rigid five-membered ring, which has several important consequences for the peptide's structure.

Conformational Rigidity: The cyclic nature of proline's side chain restricts the rotation around the N-Cα bond, fixing the phi (φ) dihedral angle at approximately -60° to -75°. nih.govembopress.org This rigidity reduces the conformational flexibility of the peptide backbone in the vicinity of the proline residue.

Cis-Trans Isomerization: The peptide bond preceding a proline residue (the Ala-Pro bond in this case) can exist in either a cis or trans conformation. researchgate.net In the trans conformation, the α-carbons of the adjacent amino acids are on opposite sides of the peptide bond, while in the cis conformation, they are on the same side. Due to steric hindrance, most non-proline peptide bonds are predominantly in the trans conformation. However, the energy difference between the cis and trans isomers of a prolyl peptide bond is much smaller, allowing for a significant population of the cis conformation. nih.gov This cis-trans isomerization can act as a molecular switch, influencing the peptide's folding and interaction with other molecules.

Influence on Secondary Structure: Proline is often referred to as a "helix breaker" because its rigid structure disrupts the regular hydrogen-bonding patterns of α-helices and β-sheets. However, it is frequently found in β-turns, which are sharp turns in the polypeptide chain. The presence of proline can facilitate the formation of these turns, allowing the peptide to fold back on itself. embopress.org The proline residue in this compound likely induces a turn in the peptide's structure.

The table below summarizes the key contributions of the proline residue to the peptide's structure.

ContributionDescriptionStructural Implication
Conformational RigidityThe cyclic side chain of proline restricts the rotation of the N-Cα bond.Reduces the flexibility of the peptide backbone around the proline residue.
Cis-Trans IsomerizationThe peptide bond preceding proline (Ala-Pro) can adopt both cis and trans conformations.Can lead to multiple stable conformations of the peptide, potentially influencing its biological activity.
Induction of TurnsProline's structure is well-suited for initiating β-turns in a peptide chain.Likely causes a bend or turn in the this compound peptide, affecting its overall shape.

Structural Conformation and Dynamics of Asn Val Leu His Phe Phe Asn Ala Pro Leu

Theoretical Principles of Peptide Folding and Conformation

The process by which a linear polypeptide chain, like Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu, acquires its specific three-dimensional structure is a cornerstone of structural biology. This process is not random; rather, it is guided by a set of fundamental principles. The final, functional conformation, known as the native state, is determined by the amino acid sequence itself, a concept known as Anfinsen's dogma. youtube.comfiveable.me

The folding process can be visualized as navigating a complex energy landscape. fiveable.mewustl.edu This landscape represents the vast number of possible conformations a peptide can adopt, with the native state residing at a global free energy minimum. fiveable.me The paradox described by Cyrus Levinthal highlights that a random search of all possible conformations would take an astronomically long time. fiveable.menih.gov Therefore, folding must proceed through specific pathways. fiveable.me

A primary driving force in this process, particularly in an aqueous environment, is the hydrophobic effect. youtube.com Hydrophobic residues, such as Valine, Leucine (B10760876), Phenylalanine, and Alanine (B10760859) in this peptide, tend to minimize contact with water. This leads to the collapse of the polypeptide chain, burying these nonpolar side chains in the core of the structure, which reduces the conformational search space. youtube.comnih.gov Concurrently, the formation of secondary structures like alpha-helices and beta-sheets, stabilized by hydrogen bonds, further guides the peptide toward its native state. youtube.comfiveable.me

Predictive Modeling of Secondary and Tertiary Structures

Predicting the three-dimensional structure of a peptide from its primary sequence remains a significant challenge. nih.govbiorxiv.org For shorter peptides, this task is particularly difficult due to the lack of extensive long-range interactions that stabilize structures in larger proteins. nih.govbiorxiv.org Nevertheless, computational models and propensity scales can provide valuable insights into the likely secondary structures the peptide may adopt. biorxiv.orgbiorxiv.orgosdd.net

Alpha-Helical Propensities

Each amino acid has an intrinsic propensity to favor or disfavor the formation of an alpha-helix. nih.govuvm.edu These propensities are often quantified as the change in free energy (ΔΔG) relative to Alanine, which is a strong helix-former. nih.govwikipedia.org Residues like Alanine and Leucine have high helix-forming tendencies. uvm.eduwikipedia.org Conversely, Proline is known as a "helix breaker" because its cyclic side chain sterically hinders the formation of a helical backbone and it lacks an amide hydrogen for bonding. wikipedia.org Glycine also has a poor propensity for forming helices. nih.govwikipedia.org

Based on established propensity scales, the likelihood of different residues within the this compound sequence to form an alpha-helix can be estimated. Alanine (Ala) and Leucine (Leu) are strong promoters of helical structures. nih.govwikipedia.org However, the presence of Proline (Pro) near the C-terminus would likely disrupt or terminate any helical segment in that region. wikipedia.org

Table 1: Alpha-Helical Propensities of Amino Acids in this compound

Amino AcidPropensity (ΔΔG in kcal/mol) nih.govGeneral Tendency
Asn (Asparagine)0.65Weak
Val (Valine)0.61Weak
Leu (Leucine)0.21Strong
His (Histidine)0.61Weak
Phe (Phenylalanine)0.54Moderate
Ala (Alanine)0Very Strong
Pro (Proline)> 3Helix Breaker wikipedia.org

Beta-Sheet Propensities

Similar to alpha-helices, amino acids also exhibit specific propensities for forming beta-sheets. wikipedia.orgpnas.org These structures are stabilized by hydrogen bonds between adjacent polypeptide strands. wikipedia.org Large aromatic residues like Phenylalanine and beta-branched amino acids such as Valine are often found in beta-sheets. wikipedia.orgpnas.org The tendency for beta-sheet formation is influenced by steric interactions between an amino acid's side chain and its local backbone. pnas.org

In the sequence this compound, the presence of Valine and the two adjacent Phenylalanine residues suggests a potential for beta-sheet formation. wikipedia.org The propensities vary among different scales, but a general trend can be observed.

Table 2: Beta-Sheet Propensities of Amino Acids in this compound

Amino AcidRelative PropensityGeneral Tendency wikipedia.orgpnas.org
Asn (Asparagine)LowWeak
Val (Valine)HighStrong
Leu (Leucine)ModerateModerate
His (Histidine)ModerateModerate
Phe (Phenylalanine)HighStrong
Ala (Alanine)LowWeak
Pro (Proline)LowWeak/Disruptive

Ramachandran Plot Analysis for Decapeptides

The Ramachandran plot provides a fundamental way to visualize the sterically allowed conformations of a peptide backbone. proteopedia.orgwikipedia.org It plots the dihedral angles phi (φ) against psi (ψ) for each amino acid residue. proteopedia.orgpeptideweb.com Most combinations of these angles are sterically forbidden. The allowed regions correspond to common secondary structures, such as alpha-helices (typically around φ=-57°, ψ=-47°) and beta-sheets (typically around φ=-130°, ψ=+140° for twisted sheets). proteopedia.org

For a decapeptide like this compound, a Ramachandran plot can be used to assess the quality of a predicted or experimentally determined structure. peptideweb.comresearchgate.net A valid model should have most of its residues' (φ, ψ) pairs falling within the favored regions of the plot. researchgate.net

Intramolecular and Intermolecular Forces Governing Conformation

The final three-dimensional structure of a peptide is a delicate balance of various non-covalent forces. rsc.orgnews-medical.net These interactions can be both intramolecular (within the same molecule) and intermolecular (between different molecules). researchgate.netlibretexts.org Key forces include van der Waals interactions, electrostatic interactions (salt bridges), and hydrogen bonds. news-medical.netnih.gov For a single peptide chain folding in solution, intramolecular forces are dominant in establishing the tertiary structure. libretexts.org

Van der Waals forces, though weak individually, are numerous and contribute significantly to the compactness of the folded peptide. nih.gov Electrostatic interactions can occur between charged side chains, such as the potentially protonated Histidine residue. news-medical.net

Hydrogen Bonding Networks

Hydrogen bonds are crucial for stabilizing the secondary and tertiary structures of peptides. acs.orgpnas.org They form between a hydrogen bond donor (like an N-H group) and an acceptor (like a C=O group). news-medical.net

In the context of this compound, several types of hydrogen bonds are possible:

Backbone-Backbone: These are the defining interactions of secondary structures. In an alpha-helix, a hydrogen bond forms between the carbonyl oxygen of residue i and the amide hydrogen of residue i+4. uvm.eduwikipedia.org In a beta-sheet, these bonds form between adjacent strands. wikipedia.org

Side Chain-Backbone: The side chains of Asparagine and Histidine contain hydrogen bond donors and acceptors. These can form hydrogen bonds with the peptide backbone, helping to cap helices or stabilize turns.

Side Chain-Side Chain: The polar side chains of the two Asparagine residues and the Histidine residue could potentially form hydrogen bonds with each other, creating tertiary structural constraints.

The formation and dimensionality (2D vs. 3D) of these hydrogen bond networks are fundamental to the peptide's physical properties and final architecture. nih.govacs.org In aqueous solution, there is a competition between the formation of intramolecular hydrogen bonds and hydrogen bonds with surrounding water molecules, which can influence the stability of certain structures. pnas.org

Hydrophobic Interactions

Hydrophobic interactions are a primary driving force in the folding of this peptide, given its significant content of nonpolar amino acids. The sequence includes Valine (Val), Leucine (Leu), Phenylalanine (Phe), Alanine (Ala), and Proline (Pro), all of which possess hydrophobic side chains. nih.gov These residues are likely to promote the sequestration of their nonpolar side chains away from an aqueous environment, leading to a compact conformation.

The clustering of these hydrophobic residues can be expected to form a hydrophobic core. The two adjacent Phenylalanine residues (Phe-Phe motif) are of particular note. The aromatic rings of these residues can engage in π-π stacking interactions, a specific type of hydrophobic interaction that significantly stabilizes local structure. chegg.comchegg.comosdd.net The presence of two Leucine residues and a Valine further contributes to this hydrophobic character. Studies on peptides with high hydrophobic content have shown a correlation between hydrophobicity and the propensity for self-association and the formation of defined secondary structures. researchgate.net

The relative hydrophobicity of the amino acid residues in this peptide is a key determinant of the strength of these interactions. A summary of the hydrophobic character of the constituent amino acids is provided in the table below.

Amino AcidThree-Letter CodeOne-Letter CodeHydrophobicity Classification
AsparagineAsnNPolar, hydrophilic
ValineValVNonpolar, hydrophobic
LeucineLeuLNonpolar, hydrophobic
HistidineHisHPolar, can be charged
PhenylalaninePheFNonpolar, hydrophobic (aromatic)
AlanineAlaANonpolar, hydrophobic
ProlineProPNonpolar, hydrophobic

Table 1: Classification of the amino acids in the peptide by their hydrophobic character. nih.govrsc.org

Van der Waals Forces

Van der Waals forces, while weak individually, collectively contribute significantly to the stability of the peptide's three-dimensional structure. hust.edu.cn These forces are transient, induced-dipole interactions that occur between all atoms in close proximity. rsc.org In the tightly packed core of the folded peptide, numerous Van der Waals interactions will occur between the atoms of the hydrophobic side chains of Val, Leu, Phe, and Ala. molbiol-tools.canih.gov

The extensive surface area of the two phenylalanine side chains and the aliphatic side chains of valine and leucine allows for a multitude of these interactions, which are crucial for stabilizing the globular structure of macromolecules. dbaasp.org The structural compactness of the peptide is a direct consequence of the optimization of these short-range attractive forces, alongside other non-covalent interactions. nih.gov The cumulative effect of these forces, particularly within the hydrophobic core, is a major factor in maintaining the peptide's folded state.

Electrostatic Interactions

Electrostatic interactions in the this compound peptide arise from the polar and potentially charged side chains of Asparagine (Asn) and Histidine (His). The side chain of Asparagine contains an amide group, which can act as both a hydrogen bond donor and acceptor. nih.gov The two Asparagine residues in the sequence can therefore form hydrogen bonds with other polar residues, water molecules, or the peptide backbone itself, contributing to the stability of specific conformations.

The Histidine residue introduces a more complex electrostatic potential. Its imidazole (B134444) side chain has a pKa close to physiological pH, meaning it can exist in both a neutral and a positively charged state depending on the local environment. oup.com When protonated, the positively charged Histidine side chain can form a salt bridge with a negatively charged residue, although none are present in this specific sequence. However, it can still engage in favorable electrostatic interactions with the partial negative charges on the oxygen atoms of the asparagine side chains or the carbonyl groups of the peptide backbone. wenglab.org Studies on peptides containing Asp-His pairings have shown that intramolecular salt bridges can form, which significantly reduce the flexibility of the peptide backbone. wenglab.org While this peptide contains Asn instead of Asp, the potential for strong hydrogen bonding or other electrostatic attractions involving Histidine remains.

The potential electrostatic interactions are summarized in the table below.

ResidueSide Chain Functional GroupPotential Electrostatic Interactions
Asparagine (Asn)Amide (-CONH2)Hydrogen bond donor and acceptor.
Histidine (His)ImidazoleHydrogen bond donor/acceptor; can be positively charged and form ionic interactions.

Table 2: Potential electrostatic interactions involving the polar residues of the peptide.

Conformational Dynamics and Flexibility Studies

The conformational dynamics and flexibility of the this compound peptide are largely influenced by the presence of the Proline (Pro) residue. The unique cyclic structure of proline's side chain, which connects back to the backbone nitrogen, imparts significant conformational rigidity. dbaasp.org This restricts the possible dihedral angles (phi, ψ) of the backbone around the Proline residue, often inducing turns or kinks in the peptide chain. dbaasp.org

Computational Methodologies in Peptide Research on Asn Val Leu His Phe Phe Asn Ala Pro Leu

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and biomolecules, including peptides like Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes and structural flexibility of the peptide over time.

In a typical MD simulation of a peptide, the system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then proceeds in discrete time steps, tracking the positions and velocities of all atoms. This allows for the exploration of the peptide's conformational space, identifying stable and transient structures. For short peptides, replica-exchange molecular dynamics (REMD) is often employed to enhance sampling and overcome energy barriers, allowing for a more thorough exploration of the conformational landscape. plos.orgnih.govnih.gov

Table 1: Representative Parameters for a Molecular Dynamics Simulation of a Decapeptide

ParameterValue/Description
Force Field AMBER, CHARMM, GROMOS
Water Model TIP3P, SPC/E
Ensemble NVT (Canonical), NPT (Isothermal-Isobaric)
Temperature 300 K
Pressure 1 atm
Simulation Time Nanoseconds (ns) to Microseconds (µs)
Time Step 2 femtoseconds (fs)

Research on other short peptides has shown that they can exhibit significant structural biases, with some fragments adopting stable turn or helical conformations. plos.org For instance, simulations of 8-mer peptide fragments from various proteins revealed that a significant portion converges to a preferred structure, some of which resemble their native conformations. plos.orgnih.govnih.gov These findings suggest that a peptide like this compound could also possess intrinsic structural propensities that influence its biological activity.

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical (QM) calculations are employed to investigate the electronic structure of peptides, providing insights into their reactivity, spectroscopic properties, and intermolecular interactions at a sub-atomic level. These methods are based on solving the Schrödinger equation for the molecular system. While computationally intensive, QM calculations offer a high level of accuracy.

For a peptide of the size of this compound, full QM calculations are often computationally prohibitive. Therefore, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are frequently used. In this approach, the chemically active region of the peptide, such as the side chains involved in binding or catalysis, is treated with QM, while the rest of the molecule and the solvent are described using classical molecular mechanics force fields. This allows for a balance between accuracy and computational cost.

Table 2: Common Quantum Mechanical Methods in Peptide Research

MethodDescription
Ab initio Based on first principles, without experimental parameters.
Density Functional Theory (DFT) A popular method that calculates the electronic structure based on the electron density.
Semi-empirical Uses parameters derived from experimental data to simplify calculations.
QM/MM A hybrid method combining QM for a small region with MM for the larger system.

These calculations can elucidate details about charge distribution, electrostatic potential, and the energies of molecular orbitals (HOMO and LUMO), which are crucial for understanding peptide-receptor interactions and designing peptidomimetics.

Docking and Ligand Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of the peptide this compound, docking simulations can be used to predict its binding mode to a target receptor.

The process involves sampling a large number of possible conformations and orientations of the peptide within the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, and the top-ranked poses are considered as potential binding modes. The accuracy of docking predictions depends on both the sampling algorithm and the scoring function.

For peptides, which are often flexible, flexible docking protocols are necessary to account for the conformational changes that can occur upon binding. This involves allowing both the ligand (peptide) and, in some cases, the receptor side chains to move and adapt to each other. The results of docking studies can provide valuable hypotheses about the key residues involved in the interaction, which can then be validated experimentally.

Machine Learning and Artificial Intelligence Applications in Peptide Science

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to various aspects of peptide research, from de novo design to predicting biological activity. nih.govacs.org These approaches can analyze large datasets and identify complex patterns that are not easily discernible through traditional methods.

De novo peptide design algorithms aim to generate new peptide sequences with desired properties. nih.gov Generative models, such as Generative Adversarial Networks (GANs) and recurrent neural networks (RNNs), can be trained on large databases of known peptide sequences and their properties. nih.govacs.org These trained models can then generate novel sequences that are predicted to have specific activities, such as binding to a particular target or possessing antimicrobial properties. Recent advancements have incorporated 3D structural information into the design process to enhance the discovery of novel peptides. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov In peptide science, QSAR models are used to predict the activity of new peptides based on their sequence and physicochemical properties. mdpi.comeurekaselect.comresearchgate.net

Machine learning algorithms, such as random forests, support vector machines, and neural networks, are well-suited for developing QSAR models for peptides due to the complexity of their structure-activity relationships. mdpi.comeurekaselect.comresearchgate.net These models use a set of molecular descriptors, which are numerical representations of the peptide's properties, to predict its activity. nih.gov The interpretation of these models can provide insights into the key features that determine the peptide's function. digitellinc.com

Table 3: Common Machine Learning Algorithms in Peptide QSAR

AlgorithmPrinciple
Random Forest An ensemble learning method that constructs multiple decision trees.
Support Vector Machines (SVM) A supervised learning model that finds a hyperplane to separate data points.
Artificial Neural Networks (ANN) A model inspired by the structure of the human brain, capable of learning complex patterns.

Protein Folding Problem Approaches for Short Peptides

The protein folding problem, which seeks to predict the three-dimensional structure of a protein from its amino acid sequence, is one of the most significant challenges in biochemistry. For short peptides like this compound, computational approaches can provide valuable insights into their folding behavior.

Studies on short peptides have shown that they can exhibit a two-stage folding process, characterized by a collapse temperature (Tθ) and a folding temperature (Tf). pnas.org The collapse temperature is associated with the transition from an extended coil to a more compact structure, while the folding temperature marks the transition to the native conformation. pnas.org The parameter σ = (Tθ - Tf) / Tθ can be used to classify the folding properties of a peptide. pnas.org

Molecular dynamics simulations are a primary tool for studying the folding of short peptides. plos.orgnih.govnih.govplos.org By simulating the peptide in solution, researchers can observe the folding process and identify the stable folded structures. These studies have demonstrated that even short peptides can have significant conformational preferences. plos.orgnih.govnih.govplos.org

Chemical Synthesis and Production of Asn Val Leu His Phe Phe Asn Ala Pro Leu

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides. wikipedia.org In SPPS, the peptide chain is assembled step-by-step while one end is covalently anchored to an insoluble polymer resin support. wikipedia.orgbachem.com This approach simplifies the manufacturing process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing, eliminating the need for purification of intermediate peptides. bachem.comdrivehq.com The entire synthesis can be automated, making it highly efficient for producing peptides up to about 100 amino acids in length. wikipedia.orglibretexts.org

The foundational technology for SPPS was developed by R. Bruce Merrifield, who utilized a polystyrene resin cross-linked with divinylbenzene (B73037) and functionalized with a chloromethyl group. libretexts.orgwikipedia.org This resin, now known as Merrifield resin, is a cornerstone of the Boc/Bzl SPPS strategy. wikipedia.org For the synthesis of Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu, the C-terminal amino acid, Leucine (B10760876) (Leu), would first be attached to the Merrifield resin. libretexts.org The process involves an SN2 reaction where the carboxylate of the N-protected Leucine displaces the chloride on the chloromethylated resin, forming an ester bond. libretexts.org

Commercially available Merrifield resins vary in particle size (mesh) and the degree of cross-linking and functionalization (loading). These parameters are critical for synthesis efficiency.

Table 1: Typical Properties of Merrifield Resin

Property Description Common Values Relevance to Synthesis
Matrix Polystyrene cross-linked with divinylbenzene 1-2% divinylbenzene Determines the swelling properties and mechanical stability of the resin beads. wikipedia.org
Functional Group Chloromethyl (-CH₂Cl) - The reactive site for attaching the first amino acid. wikipedia.org
Loading Capacity Moles of reactive sites per gram of resin 0.5 - 4.0 mmol/g A higher loading allows more peptide to be synthesized on a smaller amount of resin. sigmaaldrich.comsigmaaldrich.com

| Particle Size | Diameter of the resin beads | 100-200 mesh, 200-400 mesh | Affects solvent diffusion and reaction kinetics. Finer meshes provide faster kinetics but may cause higher backpressure in automated systems. sigmaaldrich.comsigmaaldrich.com |

Once the first amino acid is anchored, the peptide chain is elongated by sequentially adding the remaining amino acids (Pro, Ala, Asn, Phe, Phe, His, Leu, Val, Asn) in the correct order. bachem.com

To prevent unwanted side reactions and polymerization during synthesis, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups (PGs). wikipedia.orgpeptide.com The N-terminus of the incoming amino acid is temporarily protected, and any reactive side chains are protected with more permanent groups. peptide.com An effective protecting group strategy relies on orthogonality, meaning that different classes of protecting groups can be removed under distinct chemical conditions without affecting others. biosynth.comiris-biotech.de

The two dominant strategies in SPPS are the Fmoc/tBu and Boc/Bzl schemes. bachem.com

Fmoc/tBu Strategy : This is the most widely used approach. iris-biotech.de The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.denih.gov The side-chain protecting groups are typically acid-labile tert-butyl (tBu) derivatives, which are removed at the end of the synthesis during cleavage from the resin using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de This is considered a fully orthogonal strategy. peptide.com

Boc/Bzl Strategy : In this "classic" approach, the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed with a moderately strong acid like TFA. peptide.com The side-chain protecting groups are benzyl (B1604629) (Bzl)-based and require a very strong acid, such as hydrogen fluoride (B91410) (HF), for removal during the final cleavage step. drivehq.compeptide.com

For the synthesis of this compound, specific side-chain protection is required for Asparagine (Asn) and Histidine (His), as other amino acids in the sequence (Val, Leu, Phe, Ala, Pro) have non-reactive side chains under standard SPPS conditions.

Table 2: Side-Chain Protecting Groups for this compound

Amino Acid Side Chain Functional Group Fmoc/tBu Protecting Group Boc/Bzl Protecting Group Rationale for Protection
Asn (Asparagine) Amide (-CONH₂) Trityl (Trt) Xanthyl (Xan) Prevents dehydration to a nitrile and side reactions during activation. peptide.com
Val (Valine) Isopropyl None None Side chain is chemically inert.
Leu (Leucine) Isobutyl None None Side chain is chemically inert.
His (Histidine) Imidazole (B134444) Trityl (Trt) Dinitrophenyl (Dnp) or Tosyl (Tos) Prevents acylation of the imidazole ring and racemization. cpcscientific.com
Phe (Phenylalanine) Benzyl None None Phenyl ring is generally unreactive.
Ala (Alanine) Methyl None None Side chain is chemically inert.

| Pro (Proline) | Pyrrolidine | None | None | Side chain is part of the backbone structure. |

The formation of the peptide bond between the free amine of the growing peptide chain and the carboxyl group of the incoming protected amino acid requires an activating agent, known as a coupling reagent. jpt.com The ideal coupling reagent facilitates rapid and complete bond formation with minimal side reactions, particularly racemization. bachem.com

Common classes of coupling reagents include:

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective but can lead to side reactions. jpt.com They are often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® to suppress racemization and improve efficiency. bachem.comamericanpeptidesociety.org

Phosphonium Salts : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient with low racemization risk. jpt.com

Aminium/Uronium Salts : This class includes some of the most popular and effective reagents, such as HBTU, HCTU, and HATU. jpt.comsigmaaldrich.com They provide excellent coupling efficiency and are suitable for difficult sequences. bachem.comsigmaaldrich.com HATU, which forms highly reactive OAt esters, is particularly potent. sigmaaldrich.com

Table 3: Common Coupling Reagents for Peptide Synthesis

Reagent Class Example(s) Key Features
Carbodiimides DCC, DIC, EDC Cost-effective; often used with additives (HOBt, Oxyma) to minimize side reactions. jpt.combachem.com
Phosphonium Salts BOP, PyBOP, PyAOP High coupling efficiency with low racemization; PyAOP is effective for sterically hindered couplings. peptide.comjpt.com

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Very efficient and fast-reacting; considered the standard for routine and complex SPPS. HATU and COMU are among the most reactive. bachem.comsigmaaldrich.comacs.org |

For the synthesis of this compound, a potent aminium/uronium salt reagent like HATU or HCTU would likely be employed, especially for potentially difficult couplings such as attaching an amino acid to the secondary amine of proline or coupling the two adjacent phenylalanine residues.

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis, also known as classical synthesis, predates SPPS. wikipedia.orgnih.gov In this method, all reactions are carried out in a homogenous solution, and the intermediate peptide products are isolated and purified after each step. wikipedia.org While this process is labor-intensive and time-consuming, it remains valuable for large-scale industrial production and for synthesizing peptides that are difficult to produce via SPPS. wikipedia.orgnih.gov

A key strategy in solution-phase synthesis is fragment condensation. wikipedia.org Instead of adding amino acids one by one, this method involves synthesizing several smaller, protected peptide fragments and then coupling them together to form the final peptide. nih.govspringernature.com This can be more efficient for producing very long peptides. wikipedia.org

For this compound, a fragment condensation approach might involve synthesizing two or three smaller peptides, for example:

Fragment A: Asn-Val-Leu

Fragment B: His-Phe-Phe

Fragment C: Asn-Ala-Pro-Leu

These fragments would be synthesized, purified, and then coupled together in solution. A significant challenge with this method is the risk of racemization at the C-terminal amino acid of the fragment being activated for coupling. nih.gov Careful selection of coupling reagents (e.g., carbonyldiimidazole) and reaction conditions is crucial to minimize this side reaction. peptide.comspringernature.com Fragment condensation can also be performed with one fragment attached to a solid support, combining aspects of both synthetic strategies. researchgate.net5z.com

Purification Strategies for Synthetic Peptides

Regardless of the synthesis method used, the final crude peptide product is a mixture containing the desired full-length peptide along with various impurities. These impurities can include deletion sequences (missing one or more amino acids), truncated sequences, and peptides with remaining protecting groups or modified side chains. acs.org Therefore, a robust purification strategy is essential to achieve the high purity required for most applications.

The most powerful and widely used technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.gov In RP-HPLC, the crude peptide mixture is dissolved and passed through a column packed with a nonpolar stationary phase (e.g., C8 or C18 silica). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used to elute the components. nih.gov Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. polypeptide.com

Other chromatographic techniques can also be employed, often in combination, to achieve very high purity:

Ion-Exchange Chromatography (IEC) : Separates peptides based on their net charge at a given pH. polypeptide.com This is effective for removing impurities with different charge characteristics from the target peptide. polypeptide.com

Size-Exclusion Chromatography (SEC) : Separates molecules based on their size. It is useful for removing very small impurities (e.g., residual scavengers from cleavage) or large aggregates. nih.gov

Flash Chromatography : A faster, lower-pressure version of column chromatography that can be used for an initial "capture" step to remove the bulk of impurities before a final polishing step with RP-HPLC. polypeptide.combiotage.com

After purification, the fractions containing the pure peptide are pooled, and the final product is typically obtained as a lyophilized (freeze-dried) powder. mdpi.com

Table 4: Mentioned Chemical Compounds

Compound Name Abbreviation/Synonym
Acetonitrile ACN
Asparagine Asn
Alanine (B10760859) Ala
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOP
tert-butyl tBu
tert-butyloxycarbonyl Boc
Dicyclohexylcarbodiimide DCC
Diisopropylcarbodiimide DIC
Dimethylformamide DMF
9-fluorenylmethoxycarbonyl Fmoc
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATU
Histidine His
1-Hydroxybenzotriazole HOBt
Leucine Leu
Merrifield Resin Chloromethylated polystyrene resin
Phenylalanine Phe
Piperidine -
Proline Pro
Trifluoroacetic acid TFA
Trityl Trt
Valine Val
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU
O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate HCTU
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole MSNT

Enzymatic Processing and Stability of Asn Val Leu His Phe Phe Asn Ala Pro Leu

Proteolytic Degradation Pathways

The degradation of this peptide is primarily dictated by its amino acid sequence, which contains several sites susceptible to attack by various proteases.

The primary structure of Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu contains multiple potential cleavage sites for endopeptidases. Serine proteases, a common class of enzymes, are known to hydrolyze peptide bonds involving hydrophobic amino acids. The presence of two consecutive phenylalanine (Phe) residues creates a highly probable target for chymotrypsin-like enzymes, which preferentially cleave peptide bonds C-terminal to large hydrophobic residues such as phenylalanine, tyrosine, and tryptophan.

Table 1: Potential Proteolytic Cleavage Sites in this compound

Potential Cleavage Site P1 Residue P1' Residue Probable Enzyme Class
His⁵-Phe⁶ Histidine Phenylalanine Metalloproteases
Phe⁵-Phe⁶ Phenylalanine Phenylalanine Serine Proteases (Chymotrypsin-like)
Phe⁶-Asn⁷ Phenylalanine Asparagine Serine Proteases (Chymotrypsin-like)

P1 and P1' refer to the amino acid residues on the carboxyl and amino side of the scissile bond, respectively.

The most likely initial cleavage would occur between the two phenylalanine residues (Phe⁵-Phe⁶) or immediately following the second phenylalanine (Phe⁶-Asn⁷), as these sites are canonical targets for chymotrypsin.

Enzyme specificity is a critical factor in determining the rate and pathway of peptide degradation. Serine proteases, such as chymotrypsin and the bacterial protease Streptomyces griseus protease B (SGPB), exhibit a strong preference for hydrolyzing peptide bonds adjacent to hydrophobic amino acids at the P1 position. nih.gov For the peptide this compound, the Phe⁵ and Phe⁶ residues make it an ideal substrate for such enzymes.

Studies on synthetic substrates have shown that enzymes like chymotrypsin have maximal activity at a neutral to slightly alkaline pH (pH 7-8), which is typical of many biological fluids. nih.gov The presence of large, uncharged side chains, like that of phenylalanine, fits well into the S1 specificity pocket of these enzymes, facilitating efficient catalysis of the peptide bond hydrolysis. nih.gov While other proteases may cleave the peptide at other sites, the Phe-Phe bond represents the most vulnerable point for rapid enzymatic degradation.

Peptide Stability in Simulated Biological Environments

The stability of this compound in biological environments such as plasma or interstitial fluid is expected to be low due to the high concentration and broad specificity of circulating proteases. Peptides containing multiple hydrophobic residues are often rapidly cleared. For instance, the neurotensin fragment NT(8-13), which also contains hydrophobic residues, has a half-life of less than 2 minutes in biological systems. frontiersin.org Given the presence of the highly susceptible Phe-Phe sequence, a similarly short half-life can be anticipated for this compound.

Table 2: Predicted Stability of this compound in Biological Milieus

Environment Key Proteases Predicted Stability/Half-Life Rationale
Human Plasma Chymotrypsin-like enzymes, various peptidases Very Low (< 10 min) High concentration of proteases targeting hydrophobic residues.
Simulated Gastric Fluid Pepsin Moderate Pepsin prefers cleavage between hydrophobic/aromatic residues, but activity is pH-dependent.

Strategies for Enhancing Proteolytic Resistance

To improve the stability and bioavailability of peptides like this compound, several chemical modification strategies can be employed. These modifications aim to alter the peptide backbone or side chains to prevent recognition and cleavage by proteases.

D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer at or near a cleavage site can render the peptide bond resistant to standard proteases. nih.gov For example, substituting L-Phe⁵ or L-Phe⁶ with D-Phe would significantly inhibit chymotrypsin activity.

Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can block the action of exopeptidases, which cleave peptides from their ends. Combining these modifications with internal substitutions can further enhance stability. nih.gov

Incorporation of Unnatural Amino Acids: Introducing amino acids not typically found in proteins can sterically hinder protease access to the peptide backbone. frontiersin.org

Polymer Conjugation: Formulating peptides as high-density brush polymers can physically shield them from proteolytic enzymes, thereby increasing their resistance to degradation while maintaining biological activity. acs.org

Table 3: Overview of Strategies to Enhance Proteolytic Stability

Strategy Example Application to Peptide Mechanism of Action
D-Amino Acid Substitution Replace L-Phe⁶ with D-Phe Stereochemical hindrance prevents enzyme binding. nih.gov
N-terminal Acetylation Acetylate the N-terminal Asn Blocks degradation by aminopeptidases.
C-terminal Amidation Amidate the C-terminal Leu Blocks degradation by carboxypeptidases.
Unnatural Amino Acid Replace Ala⁸ with Trimethylsilylalanine (TMSAla) Steric bulk and altered chemical properties inhibit cleavage. frontiersin.org

By implementing one or more of these strategies, the proteolytic resistance of this compound could be substantially increased, potentially enhancing its viability for further development. frontiersin.org

Table 4: List of Mentioned Compounds

Compound Name Abbreviation / Type
Asparagine Asn
Valine Val
Leucine (B10760876) Leu
Histidine His
Phenylalanine Phe
Alanine (B10760859) Ala
Proline Pro
Tyrosine Tyr
Tryptophan Trp
Trimethylsilylalanine TMSAla
Chymotrypsin Enzyme (Serine Protease)
Streptomyces griseus protease B SGPB (Enzyme)
Pepsin Enzyme (Aspartic Protease)
Trypsin Enzyme (Serine Protease)
Aminopeptidases Enzyme Class (Exopeptidase)

Peptide Design and Engineering Based on Asn Val Leu His Phe Phe Asn Ala Pro Leu

Rational Design Principles for Peptide Modulation

Rational design of peptide-based therapeutics is a targeted approach that relies on understanding the structure-activity relationships (SAR) of the lead peptide. mdpi.comnih.gov The fundamental principle is that a peptide's biological function is determined by the three-dimensional arrangement of its amino acid side chains, which creates a specific pharmacophore for interacting with biological targets like receptors or enzymes. nih.gov For a peptide such as Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu, rational design begins with identifying key residues essential for its activity and those that can be modified to improve its drug-like properties. nih.govbiocat.com

Strategies aim to overcome the inherent limitations of natural peptides, which often suffer from poor metabolic stability and low bioavailability. youtube.commdpi.com Key considerations in rational design include enhancing resistance to enzymatic degradation, improving membrane permeability, and increasing binding affinity and selectivity for the target. mdpi.combris.ac.uk This process often involves an iterative cycle of designing modifications, synthesizing the new analogues, and evaluating their biological activity to refine the design further. nih.gov

Amino Acid Substitution Strategies (e.g., Alanine (B10760859) Scanning)

Amino acid substitution is a cornerstone of peptide modulation, used to probe the contribution of individual residues to the peptide's function. nih.gov A systematic approach, known as alanine scanning, involves replacing each non-alanine amino acid in the sequence with alanine, one at a time. nih.govgenscript.com Since alanine's side chain is a simple methyl group, this substitution effectively removes the original side chain beyond the β-carbon, allowing researchers to assess its importance for binding, structure, and activity. nih.gov A significant loss of activity upon substitution points to that residue being a "hot spot" critical for function. genscript.comgenscript.com

For the peptide this compound, an alanine scan could reveal which residues are essential for its potential biological interactions. For example, substituting the aromatic Phenylalanine (Phe) residues or the charged Histidine (His) might lead to a dramatic loss of function, indicating their direct involvement in receptor binding. Conversely, substituting other residues like Valine (Val) or Leucine (B10760876) (Leu) might have a minimal effect, suggesting they are more structural or non-essential and can be replaced to improve other properties like solubility. thermofisher.comsigmaaldrich.com

Table 1: Hypothetical Alanine Scanning Results for this compound This table illustrates the concept of alanine scanning. The change in activity is hypothetical.

Original Peptide SequenceAnaloguePositionSubstituted ResidueHypothetical Change in ActivityImplication
N -V-L-H-F-F-N-A-P-L[Ala¹]Peptide1AsnMinimal LossNot a key binding residue.
N-V -L-H-F-F-N-A-P-L[Ala²]Peptide2ValMinimal LossLikely a structural role.
N-V-L -H-F-F-N-A-P-L[Ala³]Peptide3LeuMinimal LossLikely a structural role.
N-V-L-H -F-F-N-A-P-L[Ala⁴]Peptide4HisSignificant LossPotentially critical for receptor interaction.
N-V-L-H-F -F-N-A-P-L[Ala⁵]Peptide5PheMajor LossCritical for binding; part of the pharmacophore.
N-V-L-H-F-F -N-A-P-L[Ala⁶]Peptide6PheMajor LossCritical for binding; part of the pharmacophore.
N-V-L-H-F-F-N -A-P-L[Ala⁷]Peptide7AsnModerate LossContributes to binding or correct conformation.
N-V-L-H-F-F-N-P -L[Ala⁹]Peptide9ProSignificant LossImportant for maintaining backbone conformation.

D-Amino Acid Incorporation

One of the most effective strategies to enhance peptide stability is the incorporation of D-amino acids. lifetein.comnih.gov Natural peptides are composed of L-amino acids, making them susceptible to degradation by proteases, which are enzymes specific to L-isomers. lifetein.commdpi.com By replacing one or more L-amino acids with their D-enantiomers (mirror images), the peptide becomes resistant to these enzymes, significantly increasing its half-life in biological systems. lifetein.comnih.govmdpi.com

This modification can, however, alter the peptide's secondary structure and its interaction with its target. mdpi.comnih.gov While simply replacing all L-amino acids with D-amino acids in a process called retro-inversion can sometimes retain activity, a more common approach is the selective substitution at positions vulnerable to cleavage or at non-essential sites identified through methods like alanine scanning. nih.govnih.gov For this compound, introducing D-amino acids at the termini or next to potential protease cleavage sites could enhance its stability while preserving its core binding motif. mdpi.combiorxiv.org

Table 2: Comparison of L-Peptides and D-Peptides

PropertyL-Amino Acid PeptidesD-Amino Acid Peptides
Natural Occurrence Abundant in proteins and peptides.Rare in nature, found in some bacteria and venoms. lifetein.comnih.gov
Proteolytic Stability Susceptible to degradation by proteases. lifetein.comHighly resistant to enzymatic degradation. lifetein.commdpi.com
Bioavailability Often low due to rapid degradation.Generally improved due to longer half-life. lifetein.com
Immunogenicity Can be immunogenic.Often less immunogenic.
Receptor Binding Binds to natural receptors.May have altered or unique binding activities. lifetein.com

Cyclization and Conformational Constraints

Linear peptides like this compound are typically flexible in solution, which can be entropically unfavorable for receptor binding. nih.gov Cyclization introduces conformational constraints, locking the peptide into a more rigid, bioactive conformation that can lead to increased receptor affinity, selectivity, and stability. researchgate.netbachem.com By reducing flexibility, cyclization pre-organizes the peptide for optimal interaction with its target. researchgate.net

There are several methods to cyclize a peptide:

Head-to-tail: The N-terminus is linked to the C-terminus, creating a simple cyclic backbone. peptide.com

Side chain-to-side chain: Covalent bonds are formed between the side chains of two amino acids, such as a disulfide bridge between two cysteine residues or a lactam bridge between an acidic (e.g., Aspartic Acid) and a basic (e.g., Lysine) residue. peptide.com

Terminus-to-side chain: The N- or C-terminus is linked to an amino acid side chain within the sequence. peptide.com

In the target peptide, a lactam bridge could be engineered between the N-terminal Asn and a C-terminal Lysine (if added) to create a constrained loop.

Table 3: Common Peptide Cyclization Strategies

Cyclization TypeDescriptionExample Linkage
Head-to-Tail The N-terminal amine is covalently bonded to the C-terminal carboxylic acid. peptide.comAmide Bond
Side Chain-to-Side Chain (Disulfide) Oxidation of two Cysteine thiol groups to form a disulfide bridge. peptide.comS-S Bond
Side Chain-to-Side Chain (Lactam) Amide bond formation between an acidic side chain (Asp/Glu) and a basic side chain (Lys/Orn). peptide.comAmide Bond
Side Chain-to-Terminus The side chain of a residue is linked to either the N- or C-terminus. peptide.comAmide Bond
Thioether Cyclization A stable bond formed between a Cysteine thiol and a haloacetylated N-terminus or other electrophilic group. researchgate.netThioether Bond

N- and C-Terminal Modifications (e.g., Amidation)

The termini of a peptide are often susceptible to degradation by exopeptidases and can carry charges that may not be optimal for activity or permeability. Modifying the N- and C-termini is a common strategy to improve peptide stability and mimic the structure of native proteins. bachem.combiosynth.com

N-terminal Acetylation: Adding an acetyl group to the N-terminus removes the positive charge and can increase stability by making the peptide more resistant to aminopeptidases. ditki.com

C-terminal Amidation: Replacing the C-terminal carboxylic acid with a carboxamide group neutralizes the negative charge. sigmaaldrich.com This modification is very common in natural peptide hormones and is known to prevent degradation by carboxypeptidases, sometimes enhancing receptor binding and membrane interaction. biosynth.comsigmaaldrich.com

For this compound, C-terminal amidation would remove the negative charge of the terminal Leucine's carboxyl group, potentially increasing its stability and biological half-life. biosynth.com

Table 4: Common Terminal Modifications and Their Effects

ModificationTerminusChemical ChangePrimary Benefits
Acetylation N-terminusAddition of an acetyl group (CH₃CO-).Neutralizes charge, increases stability against exopeptidases. ditki.com
PEGylation N-terminusCovalent attachment of polyethylene (B3416737) glycol (PEG).Increases solubility, stability, and circulation half-life. youtube.combachem.com
Amidation C-terminusConversion of the carboxyl group (-COOH) to a carboxamide (-CONH₂).Neutralizes charge, mimics native peptides, increases stability. biosynth.comsigmaaldrich.com
Alkylation C-terminusAddition of an alkyl group to the terminal amide.Increases lipophilicity and membrane penetration. biosynth.com

Peptidomimetic Design for Enhanced Biological Activity

While the strategies above modify a peptide, peptidomimetic design aims to create molecules that are no longer true peptides but mimic the essential structural features required for biological activity. nih.govyoutube.com Peptidomimetics are designed to overcome the poor pharmacokinetic properties of peptides by replacing susceptible peptide bonds with more stable chemical structures, thereby improving oral bioavailability and metabolic stability. nih.govyoutube.comacs.org

This involves modifying the peptide backbone. For instance, the amide bond (-CO-NH-) can be replaced with alternatives like a reduced amide bond (-CH₂-NH-), an alkene (-CH=CH-), or other non-natural linkers. youtube.com These changes can make the molecule unrecognizable to proteases while maintaining the crucial spatial orientation of the side chains necessary for target interaction. The goal is to translate the biological information from a peptide like this compound into a more drug-like small molecule. nih.govacs.org

Computational Tools in Peptide Optimization

Modern peptide design heavily relies on computational tools to predict the effects of modifications before undertaking costly and time-consuming synthesis and testing. nih.govnih.gov These in silico methods can model peptide structures, predict their binding affinity to targets, and simulate their behavior in biological environments. nih.govnih.gov

Key computational approaches include:

Molecular Docking: Predicts the preferred orientation of a peptide when bound to its receptor, helping to identify key interactions. nih.govmdpi.com Tools like HADDOCK and GalaxyPepDock are used for this purpose. nih.gov

Molecular Dynamics (MD) Simulations: Simulates the movement of the peptide and its target over time, providing insights into the stability of the complex and the conformational changes that occur upon binding. plos.org

Free Energy Perturbation (FEP): A method used to quantitatively predict how mutations, such as in alanine scanning, will affect the binding affinity of a peptide to its target. plos.org

De Novo Design: Algorithms like Rosetta and PepCrawler can design novel peptide sequences from scratch that are optimized to bind to a specific target surface. nih.govunits.it

For a peptide like this compound, computational tools could be used to model its structure, dock it into a hypothetical receptor, and then simulate the impact of various modifications (e.g., D-amino acid substitution, cyclization) on its binding energy and stability. nih.govplos.org

Table 5: Selected Computational Tools in Peptide Design

Tool/ApproachFunctionApplication Example
Rosetta A suite for macromolecular modeling, including peptide design (pepsec). nih.govunits.itDesigning novel peptide sequences and predicting their structure.
HADDOCK Protein-peptide docking software that uses experimental data to guide modeling. nih.govPredicting the binding mode of a peptide to its receptor.
GalaxyPepDock A template-based protein-peptide docking tool. nih.govmdpi.comModeling peptide-protein complexes using known structures as a reference.
MD/FEP Simulations Molecular dynamics combined with free energy calculations. plos.orgQuantitatively predicting the change in binding affinity from an amino acid substitution.
PepCrawler Derives and optimizes peptide candidates from known protein complexes. nih.govImproving the binding affinity of a known peptide inhibitor.

Lack of Publicly Available Research on Analogues of this compound

Despite a comprehensive search of scientific literature and databases, no specific research findings, data tables, or detailed studies concerning the design, engineering, and development of peptide analogues or derivatives based on the chemical compound this compound have been identified.

The inquiry for information on the peptide with the sequence Asparagine-Valine-Leucine-Histidine-Phenylalanine-Phenylalanine-Asparagine-Alanine-Proline-Leucine was structured to retrieve detailed research on its analogues and derivatives. However, the scientific and academic search results did not yield any publications or data specifically focused on this peptide.

General searches on peptide design and engineering reveal broad principles and studies on other various peptides. For instance, unrelated peptides such as those binding to cyclin-dependent kinase 2 (Cdk2) or hemopressin and its homologues have been the subject of research for the development of analogues. nih.govusmf.md These studies often involve the synthesis of related peptides to investigate structure-activity relationships. usmf.md However, these examples are not directly related to the specified peptide sequence.

Publicly accessible chemical databases and resources provide general information on a vast number of peptides, including their chemical structures and properties. nih.govwashington.edupeptideweb.com Yet, for the specific sequence this compound, there is no associated body of research detailing the development of its analogues.

Therefore, it is not possible to provide an article with detailed research findings and data tables as requested, due to the absence of such information in the public domain.

Advanced Analytical Methodologies for Characterization of Asn Val Leu His Phe Phe Asn Ala Pro Leu

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of synthetic peptides, primarily used to determine purity and quantify the target peptide in a mixture. nih.gov For Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu, a reversed-phase HPLC (RP-HPLC) method is typically employed. This method separates the peptide from impurities based on hydrophobicity.

The stationary phase commonly consists of a silica (B1680970) support functionalized with alkyl chains (e.g., C8 or C18), while the mobile phase is a mixture of an aqueous solvent (often water with an ion-pairing agent like trifluoroacetic acid, TFA) and an organic solvent (typically acetonitrile). A gradient elution, where the concentration of the organic solvent is gradually increased, is used to elute the peptide and any related impurities from the column. The peptide is detected by its absorbance at a specific wavelength, usually 214 nm or 280 nm.

Purity is assessed by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram. Impurities may include deletion sequences (peptides missing one or more amino acids), incompletely deprotected sequences, or products of side reactions that occurred during synthesis.

Table 1: Representative RP-HPLC Purity Analysis Data

ParameterValue/Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Retention Time ~18.5 minutes (Hypothetical)
Purity Assessment >95% (Typical Target)

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and sequence of peptides like this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for large, non-volatile molecules like peptides. researchgate.net In ESI-MS, the peptide solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with one or more positive charges (protons).

The resulting mass spectrum displays a series of peaks corresponding to the peptide with different charge states (e.g., [M+H]⁺, [M+2H]²⁺, [M+3H]³⁺). By deconvoluting this series of m/z values, the absolute molecular weight of the peptide can be accurately determined and compared to its theoretical mass.

Table 2: Theoretical ESI-MS Data for this compound

PropertyValue
Chemical Formula C₅₇H₈₂N₁₄O₁₃
Theoretical Monoisotopic Mass 1170.62 Da
Theoretical Average Mass 1171.35 Da
Expected Ion (m/z) [M+H]⁺: 1171.63
[M+2H]²⁺: 586.32
[M+3H]³⁺: 391.21

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence of the peptide. In an MS/MS experiment, a specific precursor ion (e.g., the [M+2H]²⁺ ion of the peptide) is selected and subjected to collision-induced dissociation (CID). This process fragments the peptide along its backbone, primarily at the amide bonds.

The resulting fragment ions are then analyzed to produce a product ion spectrum. The two main types of fragment ions are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum. Peptides containing proline, such as this one, often show a preferential cleavage at the N-terminal side of the proline residue, a phenomenon known as the "proline effect," resulting in a particularly intense y-ion corresponding to the Pro-Leu fragment in this case. nih.gov

Table 3: Theoretical MS/MS Fragmentation Pattern for this compound

Sequenceb-ion (m/z)y-ion (m/z)Amino Acid
N 115.051171.62L
V 214.121057.57P
L 327.20944.48A
H 464.26873.45N
F 611.33759.36F
F 758.40612.29F
N 872.44465.23H
A 943.48328.17L
P 1040.53215.08V
L 1153.62116.03N

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. nih.gov Unlike X-ray crystallography, NMR provides information about the conformational dynamics of the molecule in a state that more closely resembles its physiological environment.

For a peptide of this size, a series of two-dimensional NMR experiments are required, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments, performed on isotopically labeled (¹³C, ¹⁵N) or unlabeled samples, allow for the assignment of all proton, carbon, and nitrogen signals to specific atoms in the peptide sequence. fmp-berlin.info NOESY data is particularly crucial as it provides information about through-space distances between protons that are close to each other (typically < 5 Å), which are used as constraints to calculate a family of structures consistent with the experimental data.

Table 4: Typical ¹H NMR Chemical Shift Ranges for Amino Acid Residues

Amino AcidNH (ppm)α-CH (ppm)Side Chain (ppm)
Asn (N) 8.1 - 8.64.6 - 4.92.7 - 2.9 (β), 6.8 - 7.6 (δ-NH₂)
Val (V) 7.9 - 8.44.1 - 4.42.0 - 2.3 (β), 0.9 - 1.1 (γ)
Leu (L) 8.0 - 8.54.2 - 4.51.5 - 1.8 (β, γ), 0.8 - 1.0 (δ)
His (H) 8.2 - 8.74.5 - 4.83.1 - 3.3 (β), 7.0 - 8.5 (ring)
Phe (F) 7.9 - 8.44.5 - 4.83.0 - 3.3 (β), 7.1 - 7.4 (ring)
Ala (A) 8.0 - 8.54.2 - 4.51.3 - 1.5 (β)
Pro (P) (no NH)4.3 - 4.61.9 - 2.2 (β, γ), 3.5 - 3.8 (δ)

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins. springernature.com The method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a signature of the peptide's predominant secondary structure elements (e.g., α-helix, β-sheet, or random coil).

For a short, linear, and flexible peptide like this compound, it is likely to adopt a largely random coil conformation in aqueous solution. This would be characterized by a CD spectrum with a strong negative band near 200 nm. Studies on related short peptides, such as those containing Phe-Phe-Val, have shown that specific sequences can dictate supramolecular arrangements, which are detectable by CD. researchgate.net The presence of the Proline residue can also introduce a defined turn or kink in the structure, which would influence the CD signal.

Table 5: Characteristic CD Spectral Features for Peptide Secondary Structures

Secondary StructureWavelength of Maxima/Minima (nm)
α-Helix Negative bands at ~222 and ~208 nm; Positive band at ~193 nm
β-Sheet Negative band at ~218 nm; Positive band at ~195 nm
Random Coil Strong negative band near 200 nm

X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structural information of molecules in the solid state. The process involves growing a well-ordered single crystal of the peptide, which can be a significant challenge for flexible, short peptides that may not pack into a regular lattice easily.

Table 6: Hypothetical Crystallographic Data Summary

ParameterExample Value
Space Group P2₁2₁2₁
Unit Cell Dimensions (Å) a=10.5, b=20.3, c=30.1
Resolution (Å) 1.5
R-work / R-free 0.18 / 0.21
Molecules per unit cell (Z) 4

Future Directions and Research Perspectives

Integration of Multi-Omics Data in Peptide Research

The advent of high-throughput technologies has enabled the comprehensive analysis of biological systems at multiple molecular levels. nih.gov Integrating multi-omics data, which includes genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel the functional role of novel peptides like Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu. researchgate.net This holistic strategy can provide a more complete picture of the peptide's impact on cellular pathways and networks, moving beyond a one-dimensional view. pythiabio.comfrontlinegenomics.com

To investigate the function of this compound, a multi-omics study could be designed where specific cell lines are treated with the peptide. Following treatment, samples would be collected at various time points for analysis.

Transcriptomics: RNA sequencing would reveal changes in gene expression, identifying which genes are up- or down-regulated in response to the peptide. This can point towards the cellular processes being modulated.

Proteomics: Mass spectrometry-based proteomics would quantify changes in the protein landscape, confirming whether the transcriptional changes translate to the protein level and identifying post-translational modifications. nih.gov

Metabolomics: Analysis of small molecule metabolites would uncover alterations in metabolic pathways, providing a functional readout of the cellular state. nih.gov

The integration of these datasets is a significant challenge but can be achieved through various computational and statistical methods. numberanalytics.com Correlation-based strategies and machine learning algorithms can identify connections between different omic layers, such as linking the upregulation of a specific gene with a subsequent increase in a particular protein and a change in a related metabolite. researchgate.net This integrated analysis can help formulate hypotheses about the peptide's mechanism of action. For instance, if the peptide treatment leads to changes in the expression of genes and proteins involved in apoptosis and a corresponding shift in related metabolites, it would suggest a role for the peptide in regulating programmed cell death.

Table 1: Illustrative Multi-Omics Data Integration Strategy for this compound

Omics Layer Technique Data Generated Potential Insights
TranscriptomicsRNA-SequencingDifferentially expressed genes (mRNAs)Identification of regulated cellular pathways
ProteomicsMass SpectrometryDifferentially abundant proteins and post-translational modificationsConfirmation of gene expression changes and identification of protein-level regulation
MetabolomicsMass Spectrometry / NMRDifferentially abundant metabolitesUnderstanding of functional impact on cellular metabolism and phenotype
Integrated Analysis Computational Modeling (e.g., MOFA+, mixOmics) frontlinegenomics.comnumberanalytics.comCorrelated molecular signatures across omics layersElucidation of the peptide's mechanism of action and identification of potential biomarkers

Advancements in Computational Peptide Modeling

Computational methods have become indispensable in peptide research, offering a cost-effective and rapid means to predict peptide structure and function. orscience.ru For a novel sequence like this compound, computational modeling can provide foundational insights that guide experimental work.

Structure Prediction: The three-dimensional structure of the peptide can be predicted using de novo modeling tools like PEP-FOLD3 or more advanced deep learning-based methods such as AlphaFold. nih.gov AlphaFold, in particular, has demonstrated high accuracy in predicting protein and peptide structures from their amino acid sequences. nih.gov Understanding the 3D conformation is the first step toward predicting its function.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the peptide's dynamic behavior and conformational stability in different environments, such as in aqueous solution or near a cell membrane. nih.gov These simulations provide a high-resolution view of molecular motions that are often difficult to capture experimentally. nih.gov

Protein-Peptide Docking: If a potential target protein is hypothesized, docking algorithms can predict how the peptide might bind to it. This can identify key interacting residues and estimate the binding affinity, which is crucial for understanding its biological activity. orscience.ru

Machine Learning and AI: Generative models and other machine learning techniques are emerging as powerful tools for designing novel peptides with desired properties. nih.gov While the primary focus here is on the existing peptide, these tools could be used to predict its potential functions based on its sequence and predicted structure. researchgate.net

Table 2: Application of Computational Tools to this compound

Computational Tool/Method Application Objective for this compound
AlphaFold / Rosetta nih.govDe novo Structure PredictionPredict the most likely 3D conformation of the peptide.
GROMACS / AMBERMolecular Dynamics SimulationAnalyze conformational flexibility, stability, and interaction with solvent or membranes.
HADDOCK / AutoDockProtein-Peptide DockingPredict binding mode and affinity to hypothetical protein targets.
PEP-FOLD3 nih.govPeptide Structure PredictionGenerate and rank plausible 3D models of the peptide.

Novel Synthetic Strategies for Peptide Libraries

To systematically explore the biological activity of this compound, the synthesis of a peptide library based on its sequence is a powerful strategy. Solid-phase peptide synthesis (SPPS) is the most common and efficient method for producing synthetic peptides and their analogs. nih.govaurigeneservices.comopenaccessjournals.com Recent advancements in automated SPPS allow for the rapid generation of large numbers of peptides for screening. nih.gov

Several types of libraries could be designed based on the parent sequence:

Alanine (B10760859) Scanning Library: Each amino acid residue in the sequence is systematically replaced with alanine. This helps to identify which residues are critical for the peptide's activity.

Positional Scanning Library: At each position in the peptide, a series of other amino acids are substituted. This can help to optimize the peptide's activity or identify variants with improved properties.

Truncation Library: Peptides corresponding to shorter fragments of the original sequence are synthesized. This can help to identify the minimal active sequence, as demonstrated in studies of peptides like Substance P, where C-terminal fragments retained biological activity. nih.gov

The development of novel coupling reagents and synthesis protocols has improved the efficiency and purity of synthetic peptides. nih.gov Furthermore, techniques for creating modified peptides, such as those with non-natural amino acids, cyclization, or stapling, can be employed to enhance stability and bioavailability. nih.govfrontiersin.org

Table 3: Hypothetical Alanine Scanning Library for this compound

Peptide Variant Sequence Purpose
Parent PeptideThis compoundBaseline activity measurement
N1AAla -Val-Leu-His-Phe-Phe-Asn-Ala-Pro-LeuDetermine the importance of the N-terminal Asparagine
V2AAsn-Ala -Leu-His-Phe-Phe-Asn-Ala-Pro-LeuDetermine the importance of Valine at position 2
L3AAsn-Val-Ala -His-Phe-Phe-Asn-Ala-Pro-LeuDetermine the importance of Leucine (B10760876) at position 3
... (and so on for each residue)......
L10AAsn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Ala Determine the importance of the C-terminal Leucine

Exploration of Undiscovered Biological Roles

With no known function, a broad and systematic approach is required to discover the biological role of this compound. This involves a combination of high-throughput screening and targeted functional assays.

High-Throughput Screening (HTS): The peptide can be screened against large panels of cellular assays to identify any potential biological activity. These assays could measure a wide range of cellular processes, such as cell proliferation, cytotoxicity, apoptosis, inflammation, or receptor activation.

Phenotypic Screening: Observing the effect of the peptide on cell morphology, migration, or differentiation can provide clues about its function. For example, if the peptide induces changes in the cytoskeleton, it might be involved in cell motility.

Target Identification: If a biological activity is identified, the next step is to find its molecular target. Affinity-based methods, such as affinity chromatography coupled with mass spectrometry, can be used to pull down binding partners from cell lysates.

De Novo Sequencing Approaches: While the sequence of this peptide is known, the principles of de novo sequencing, which is used to identify unknown proteins and peptides from mass spectrometry data, highlight the importance of identifying peptides from biological samples. creative-proteomics.comcreative-biolabs.comnih.gov The discovery of this peptide sequence in a natural source would provide significant context for its potential function.

The exploration of its activity can be guided by the properties of its constituent amino acids. The presence of hydrophobic residues (Val, Leu, Phe, Ala, Pro) and polar/charged residues (Asn, His) suggests it may interact with both lipid and aqueous environments, possibly targeting cell membranes or receptors.

Table 4: Potential Screening Assays for this compound

Assay Type Specific Example Biological Role to be Investigated
Cell ViabilityMTT / CellTiter-Glo AssayCytotoxicity or pro-proliferative effects
AntimicrobialMinimum Inhibitory Concentration (MIC) AssayAntibacterial or antifungal activity
Enzyme InhibitionKinase or Protease Activity AssayInhibition of specific enzyme families
Receptor BindingRadioligand Binding or Reporter Gene AssayAgonist or antagonist activity at known receptors
Cell MigrationTranswell / Wound Healing AssayModulation of cell motility

Q & A

Q. How to ensure comprehensive reporting of experimental parameters in publications?

  • Methodological Answer : Adhere to MIRAGE guidelines for peptide synthesis reporting, detailing resin type, coupling reagents, and cleavage conditions. For structural studies, follow IUPAC recommendations for NMR or CD data presentation. Use the ARRIVE checklist for in vivo studies .

Q. What criteria should guide the selection of negative/positive controls in bioactivity assays?

  • Methodological Answer : Use scrambled or alanine-substituted peptides as negative controls. Reference standards (e.g., commercial agonists/antagonists) serve as positive controls. Include solvent-only and untreated samples to rule out nonspecific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.